2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate
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Overview
Description
2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate is a chemical compound with the molecular formula C11H12N2O3S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its benzothiazole ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate typically involves the reaction of 2-aminobenzothiazole with 2-methoxyethyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The compound is typically produced in high purity and stored under inert conditions to maintain its stability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the benzothiazole ring. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, amines, thiols, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives. Substitution reactions can result in various substituted benzothiazole derivatives.
Scientific Research Applications
2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its benzothiazole ring is a versatile scaffold for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new drugs and therapeutic agents.
Medicine: Research on this compound includes its potential use in the treatment of various diseases. Its biological activities make it a promising candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The benzothiazole ring is known to interact with various biological targets, leading to diverse pharmacological effects. Further research is needed to fully elucidate the specific molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of 2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate, known for its biological activities.
2-Methoxyethyl benzo[d]thiazole-6-carboxylate: A structurally related compound with similar chemical properties.
2-Amino-6-methylbenzo[d]thiazole: Another benzothiazole derivative with potential biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyethyl group and the carboxylate functionality enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methoxyethyl 2-amino-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-15-4-5-16-10(14)7-2-3-8-9(6-7)17-11(12)13-8/h2-3,6H,4-5H2,1H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZNIAFAHGDVEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=CC2=C(C=C1)N=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389864 |
Source
|
Record name | 2-Methoxyethyl 2-amino-1,3-benzothiazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-66-3 |
Source
|
Record name | 2-Methoxyethyl 2-amino-1,3-benzothiazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 436088-66-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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